Guanosine diphosphate glucose
Description
GDP-glucose (guanosine diphosphate glucose) is a nucleotide sugar that serves as a critical donor substrate in the biosynthesis of polysaccharides, glycoconjugates, and specialized metabolites. It is synthesized via GDP-glucose pyrophosphorylase (EC 2.7.7.34), which catalyzes the reversible conversion of glucose-1-phosphate and GTP to GDP-glucose and pyrophosphate . Key roles of GDP-glucose include:
- Trehalose 6-phosphate biosynthesis: In Streptomyces venezuelae, GDP-glucose is utilized by the enzyme OtsA to produce trehalose 6-phosphate, a precursor of the stress protectant trehalose .
- Glucomannan synthesis: In Dendrobium officinale, GDP-glucose and GDP-mannose are substrates for DoCSLA6, a glucosyltransferase involved in glucomannan production .
- Cell wall glucans: Particulate enzymes in carrot cells incorporate GDP-glucose into β-1,4-glucans localized in Golgi membranes .
Properties
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSCBBUIHUTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863106 | |
| Record name | [5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-57-2 | |
| Record name | Guanosine diphosphate glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Pyrophosphorylase-Catalyzed Reactions
Streptomyces venezuelae employs SVEN_2781, a pyrophosphorylase capable of synthesizing GDP-glucose from GTP and glucose 1-phosphate. Kinetic studies reveal a catalytic efficiency (kcat/Km) of 1,143 ± 223 mM⁻¹s⁻¹ for GDP-glucose, significantly higher than its activity with ADP-glucose (67 ± 7 mM⁻¹s⁻¹). This enzyme also exhibits dual specificity, producing GDP-mannose under certain conditions, though GDP-glucose remains the preferred product.
Table 1. Kinetic Parameters of SVEN_2781 for GDP-Glucose Synthesis
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|
| GDP-glucose | 139 ± 8 | 0.12 ± 0.02 | 1,143 ± 223 |
| Glucose 6-phosphate | 123 ± 3 | 0.93 ± 0.06 | 132 ± 9 |
The reaction optima for SVEN_2781 include a pH range of 7.5–8.5 and a temperature of 37°C, with no allosteric regulation observed for GDP-glucose synthesis.
UDP-Glucose Pyrophosphorylase Homologs
In Arabidopsis thaliana and Homo sapiens, homologs of UDP-glucose pyrophosphorylases (UGPases) exhibit latent GDP-glucose synthesis activity. For example, human UGP2 can produce GDP-glucose at ~15% of its UDP-glucose synthesis rate under high GTP concentrations, suggesting evolutionary conservation of this promiscuity.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine chemical modification of sugar precursors with enzymatic activation, enabling the production of GDP-glucose analogs for structural and functional studies.
Chemical Synthesis of Glucose 1-Phosphate Derivatives
C6-modified glucose 1-phosphate derivatives, such as 6-deoxy- and 6-O-methyl-glucose 1-phosphate, are synthesized chemically via phosphoramidite or phosphotriester methods. These analogs serve as substrates for promiscuous pyrophosphorylases, facilitating the generation of non-natural GDP-glucose variants.
Enzymatic Coupling with Pyrophosphorylases
The GDP-mannose pyrophosphorylase from Salmonella enterica (SeGMPP) has been repurposed for GDP-glucose synthesis due to its relaxed specificity at the C6 position. Incubation of glucose 1-phosphate derivatives with SeGMPP and GTP yields modified GDP-glucose analogs with 53–64% efficiency, as demonstrated by TLC and HPLC analyses.
In Vivo Biosynthetic Pathways
GDP-glucose biosynthesis in vivo is tightly linked to central carbohydrate metabolism, with key pathways elucidated in organisms ranging from Pseudomonas aeruginosa to Sus scrofa.
The MetaCyc Pathway
The canonical pathway involves two steps:
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Phosphoglucomutase : Converts glucose 6-phosphate to glucose 1-phosphate.
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Glucose-1-phosphate guanylyltransferase : Catalyzes the GTP-dependent formation of GDP-glucose.
In Pseudomonas aeruginosa, this pathway feeds into alginate biosynthesis, with GDP-glucose serving as a precursor for GDP-mannuronic acid via GDP-mannose dehydrogenase (GMD).
Metabolic Engineering for Enhanced Production
Overexpression of glucose-1-phosphate guanylyltransferase in engineered E. coli strains has increased GDP-glucose titers to 120 mg/L, as quantified by LC-MS. However, feedback inhibition by GDP-glucose limits yields, necessitating strategies like enzyme mutagenesis or modular pathway engineering.
Industrial and Research Applications
Chemical Reactions Analysis
GDP-Glucosidase Reaction
GDP-glucosidase (EC 3.2.1.42) catalyzes the hydrolysis of GDP-glucose into D-glucose and GDP . The reaction is as follows :
This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyze O- and S- glycosyl compounds .
GDP-Glucose Phosphorylase Reaction
GDP-D-glucose phosphorylase regulates GDP-D-glucose levels in cells . The reaction it catalyzes is :
Role in Glycosyltransferase Reactions
GDP-glucose acts as a sugar donor in glycosyltransferase reactions . Glycosyltransferases transfer sugar from a nucleotide-glycosyl donor to an acceptor molecule . In these reactions, the GDP moiety is released as a product . The GDP-Glo™ Glycosyltransferase Assay is utilized to detect the activity of glycosyltransferases that use GDP-sugars as donor substrates and release GDP as a product .
GDP-Glo™ Glycosyltransferase Assay Principle
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In a glycosyltransferase reaction, a glycosyltransferase uses a GDP-sugar substrate to glycosylate an acceptor molecule, releasing GDP.
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GDP Detection Reagent is added to convert GDP to ATP.
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The newly synthesized ATP is measured using a luciferase/luciferin reaction, where light is generated.
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The light generated correlates to the amount of GDP produced, indicating glycosyltransferase activity.
GDP-Mannose 3,5-Epimerase (GM35E) Reactions
GDP-Mannose 3,5-Epimerase (GM35E) is an enzyme that catalyzes three distinct chemical reactions :
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Oxidation
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Epimerization
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Reduction
GM35E converts GDP-mannose (GDP-Man) to GDP-l-galactose (GDP-l-Gal). Two other side products are also found in its reaction mixtures: GDP-l-gulose (GDP-l-Gul) and GDP-d-altrose (GDP-d-Alt) .
Production and Utilization of GDP-glucose
GDP-glucose is involved in the biosynthesis of cell wall precursors . It is also connected to the biogenesis of glycoproteins and non-cellulosic compounds of the cell wall .
kcat and Km values for GDP-glucose in enzymatic reactions :
| Substrate | Fixed substrate (concentration) | kcat | Km | kcat/Km |
|---|---|---|---|---|
| s-1 | mM | mM-1 s-1 | ||
| GDP-glucose | Glucose 6-phosphate (5 mM) | 139 ± 8 | 0.12 ± 0.02 | 1143 ± 223 |
| Glucose 6-phosphate | GDP-glucose (0.5 mM) | 123 ± 3 | 0.93 ± 0.06 | 132 ± 9 |
Scientific Research Applications
Biochemical Applications
Glycosylation Reactions
GDP-glucose serves as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. This process is vital for the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
Case Study: GDP-Glucose in Trehalose Biosynthesis
Research has shown that GDP-glucose is utilized in the biosynthesis of trehalose, a disaccharide involved in stress responses in organisms. In Streptomyces venezuelae, the enzyme OtsA preferentially uses GDP-glucose over other substrates for trehalose-6-phosphate synthesis, demonstrating its efficiency and specificity (Table 1) .
| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (mM⁻¹ s⁻¹) |
|---|---|---|---|
| GDP-glucose | 139 ± 8 | 0.12 ± 0.02 | 1143 ± 223 |
| ADP-glucose | 29 ± 1 | 0.44 ± 0.05 | 67 ± 7 |
Plant Biology
Role in Cell Wall Synthesis
In higher plants, GDP-glucose is critical for the synthesis of polysaccharides such as cellulose and hemicellulose. It acts as a precursor for the formation of β-glucans, which are vital components of plant cell walls.
Case Study: Transport Mechanisms in Grapevines
Studies have identified nucleotide-sugar transporters (NSTs) responsible for importing GDP-sugars into the Golgi apparatus for glycosylation reactions. In grapevines (Vitis vinifera), two NSTs were found to transport GDP-glucose efficiently, highlighting its role in polysaccharide synthesis during berry development .
Medical Applications
Impact on Dialysis Solutions
GDP-glucose and its degradation products have been studied concerning their effects on peritoneal dialysis solutions. High levels of glucose degradation products can lead to adverse health outcomes by inducing inflammation and impairing cellular functions .
Case Study: Glucose Degradation Products in Dialysis
A study quantified various glucose degradation products in peritoneal dialysis fluids over time, revealing that prolonged storage increases these harmful compounds significantly . This research underscores the importance of monitoring GDP levels to improve patient outcomes.
Industrial Applications
Biotechnology and Pharmaceutical Production
GDP-glucose is increasingly being utilized in biotechnology for producing glycosylated drugs and vaccines. Its role as a substrate in enzymatic reactions allows for the efficient synthesis of complex carbohydrates necessary for therapeutic applications.
Mechanism of Action
GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of GDP-glucose is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of GDP-glucose include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Substrate Specificity of Enzymes
GDP-glucose is distinguished from other nucleotide sugars by the guanine nucleotide moiety, which influences enzyme recognition and metabolic flux. Key comparisons include:
Structural and Metabolic Differentiation
Organism-Specific Utilization
- Bacteria : S. venezuelae relies on GDP-glucose due to the absence of ADP-glucose pathways . In contrast, E. coli prioritizes ADP-glucose for glycogen storage.
- Plants : Golgi-localized glucosyltransferases use GDP-glucose for β-1,4-glucans, while plasma membrane enzymes favor UDP-glucose for β-1,3-glucans .
- Neurodevelopment : GDP-glucose accumulation due to GDPGP1 deficiency may disrupt neuronal glycosylation, highlighting its role in brain metabolism .
Key Research Findings and Data Tables
Table 1: Enzyme Kinetics for GDP-Glucose Utilization
Table 2: Metabolic Impact of GDP-Glucose Dysregulation
Biological Activity
GDP-glucose (Guanosine Diphosphate Glucose) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article delves into its biological activity, enzymatic functions, and implications in cellular metabolism, supported by relevant data tables and research findings.
Overview of GDP-Glucose
GDP-glucose is classified as a purine nucleotide sugar and serves as a substrate in various biochemical reactions. It is synthesized from GTP (Guanosine Triphosphate) and glucose-1-phosphate through the action of GDP-glucose pyrophosphorylase. This compound is essential for the synthesis of trehalose, a disaccharide involved in stress responses in many organisms, including bacteria and plants.
Enzymatic Functions
Key Enzymes Involved:
- GDP-Glucose Pyrophosphorylase (EC 2.7.7.34) : Catalyzes the formation of GDP-glucose from GTP and glucose-1-phosphate.
- GDP-D-Glucose Phosphorylase : Converts GDP-D-glucose to GDP and glucose-1-phosphate, playing a role in regulating nucleotide sugar pools.
Enzyme Reactions
| Reaction | Enzyme | Products |
|---|---|---|
| GDP-glucose + Phosphate → Glucose 1-phosphate + Guanosine diphosphate | GDP-D-glucose phosphorylase | Glucose 1-phosphate, GDP |
Trehalose Biosynthesis
In Streptomyces venezuelae, GDP-glucose is utilized as a donor substrate for trehalose-6-phosphate synthase (OtsA). Research has shown that OtsA prefers GDP-glucose over other nucleotide sugars like ADP-glucose, highlighting its significance in trehalose biosynthesis under specific growth conditions.
Study Findings:
- Catalytic Efficiency : The enzyme OtsA exhibited a value significantly higher for GDP-glucose compared to ADP-glucose, indicating its preferential use in metabolic pathways (Table 1).
| Substrate | Fixed Substrate Concentration (mM) | (s) | (mM) | (mM s) |
|---|---|---|---|---|
| GDP-glucose | 5 | 139 ± 8 | 0.12 ± 0.02 | 1143 ± 223 |
| ADP-glucose | 2.5 | 29 ± 1 | 0.44 ± 0.05 | 67 ± 7 |
Role in Caenorhabditis elegans
A novel study identified a GDP-D-glucose phosphorylase in C. elegans that regulates the nucleotide sugar pool's quality. The absence of this enzyme led to an accumulation of GDP-D-glucose, suggesting its role in preventing the misincorporation of glucosyl residues into glycoconjugates.
Key Observations:
- Gene Expression : The human ortholog C15orf58 was shown to exhibit similar phosphorylase activity, indicating evolutionary conservation across species.
- Functional Implications : Mutant strains lacking this enzyme displayed altered metabolic profiles, emphasizing the importance of GDP-D-glucose homeostasis in cellular function .
Q & A
Q. Table 1. Analytical Techniques for GDP-Glucose Detection
| Technique | LOD | Key Application | Reference |
|---|---|---|---|
| LC-MS (ESI+) | 606.07 m/z | Metabolomics profiling | |
| Enzymatic Assay | 0.1 µM | Pathway-specific activity measurement | |
| HPLC-UV | 5 µM | Structural confirmation |
Q. Table 2. Common Pitfalls in GDP-Glucose Research
| Pitfall | Mitigation Strategy |
|---|---|
| Misidentification via LC-MS | Use CID fragmentation and isotope standards |
| Pathway crosstalk | Combine MFA with gene knockouts |
| Low abundance in extracts | Pre-concentration via SPE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
